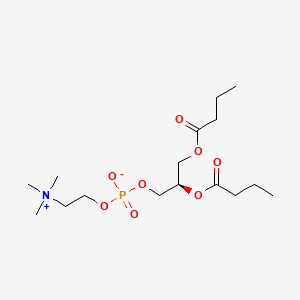
Benciltiourea
Descripción general
Descripción
Benzylthiourea (BTU) is an organic compound belonging to the class of thioureas, and is one of the most widely used organosulfur compounds in the world. It is a colorless crystalline solid, with a melting point of 132°C and a boiling point of 212°C. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds, as an active ingredient in agricultural products, as a catalyst in organic synthesis, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Los derivados de benciltiourea han sido reconocidos por sus potentes propiedades antimicrobianas. Son particularmente efectivos contra una gama de patógenos bacterianos y fúngicos. El diseño de nuevos derivados de benzoiltiourea ha llevado a compuestos con actividad significativa contra células bacterianas y fúngicas planctónicas e incrustadas en biopelículas {svg_1}. Estos compuestos son candidatos prometedores para el desarrollo de nuevos antimicrobianos, especialmente frente a la creciente resistencia a los antibióticos.
Importancia Farmacológica
En farmacología, las estructuras de this compound sirven como andamiajes para desarrollar fármacos con diversos efectos terapéuticos. Exhiben actividades antibacterianas, antituberculosas, antimaláricas, antileishmaniales, antifúngicas y antivirales {svg_2}. La capacidad de modificar la estructura central de la this compound permite la síntesis de compuestos con acciones farmacológicas específicas, lo que los hace valiosos en el descubrimiento y desarrollo de fármacos.
Síntesis Orgánica
La this compound se utiliza como intermedio en la síntesis orgánica, contribuyendo a la creación de diversos compuestos orgánicos. Sus derivados juegan un papel crucial en la síntesis de compuestos heterocíclicos, que son fundamentales en el desarrollo de productos farmacéuticos y agroquímicos {svg_3}. La versatilidad de los derivados de this compound en las reacciones orgánicas subraya su importancia en la química orgánica sintética.
Industria Textil
En la industria textil, los derivados de this compound se pueden aplicar como agentes antimicrobianos para producir textiles funcionalmente activos. Estos textiles pueden inhibir el crecimiento de microorganismos, lo que aumenta la durabilidad y seguridad de los productos textiles {svg_4}. El uso de estos compuestos en textiles se alinea con la creciente demanda de materiales con propiedades antimicrobianas incorporadas.
Agricultura
Los derivados de this compound tienen aplicaciones potenciales en la agricultura, particularmente como biofertilizantes y biostimulantes. Pueden contribuir a prácticas agrícolas sostenibles al mejorar la disponibilidad de nutrientes y promover el crecimiento de las plantas {svg_5}. El uso de estos compuestos en la agricultura apoya el cambio hacia métodos de cultivo más respetuosos con el medio ambiente y eficientes en el uso de recursos.
Ciencia de Materiales
En la ciencia de materiales, los derivados de this compound se utilizan en el diseño de materiales avanzados. Se han empleado en la fabricación de polímeros y como sensores para la detección de metales pesados {svg_6}. Su aplicación en la ciencia de materiales es indicativa de su adaptabilidad y funcionalidad en la creación de materiales innovadores con propiedades específicas.
Mecanismo De Acción
Target of Action
Benzylthiourea is an organosulfur compound that has been used in various biological applications . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s known that thiourea derivatives, which benzylthiourea is a part of, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties
Biochemical Pathways
Changes at the metabolome level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Benzylthiourea are not well-documented. These properties are crucial for understanding the bioavailability of the compound. Online tools such as ADMETlab and ADMET calculator can be used to predict these properties for new compounds.
Result of Action
It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific molecular and cellular effects of Benzylthiourea’s action need further investigation.
Action Environment
A study has shown that the reaction of diamines with isothiocyanates, which can lead to the formation of thiourea derivatives, performs well at mild conditions . This suggests that the reaction environment can influence the formation and therefore the action of Benzylthiourea.
Safety and Hazards
Propiedades
IUPAC Name |
benzylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFRIAOVLXVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211158 | |
| Record name | Benzylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-83-0 | |
| Record name | N-(Phenylmethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP6Y7412K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1195560.png)









